O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Description
O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a bicyclic tertiary amine derivative characterized by a rigid 2-azabicyclo[2.2.2]octane scaffold. This compound features a tert-butyl ester at the O2 position, an ethyl ester at O3, and a hydroxy group at the 5-position.
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
2-O-tert-butyl 3-O-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-12,17H,5-8H2,1-4H3/t9-,10+,11+,12-/m1/s1 |
InChI Key |
OQSAJJZJGXXGDD-NOOOWODRSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H]2CC[C@@H](N1C(=O)OC(C)(C)C)C[C@@H]2O |
Canonical SMILES |
CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2O |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structural Features
- Molecular Formula: C15H25NO5
- Molecular Weight: 299.36 g/mol
- IUPAC Name: O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
- Key Structural Features:
Preparation Methods Analysis
Key Synthetic Routes
Cyclization of Amino Acid Precursors
- Starting from appropriately substituted amino acid derivatives or cyclic anhydrides, intramolecular cyclization is induced under controlled conditions to form the bicyclic azabicyclo[2.2.2]octane ring system.
- The cyclization often employs nucleophilic attack of an amine on a cyclic anhydride or activated ester intermediate, followed by ring closure.
- Temperature control and catalysts (e.g., Lewis acids or bases) are critical to favor the desired stereochemical outcome.
Esterification Steps
- The two ester groups are introduced selectively:
- The tert-butyl ester is typically formed by reaction with tert-butanol under acidic or coupling reagent conditions (e.g., DCC, EDC) to form the O2-tert-butyl ester.
- The ethyl ester is introduced by reaction with ethanol or ethyl halides under esterification or transesterification conditions to form the O3-ethyl ester.
- Protecting groups may be used to prevent undesired side reactions at the hydroxyl or amine sites during esterification.
Hydroxyl Group Introduction and Protection
- The 5-hydroxy group is introduced either by selective oxidation or by using hydroxy-substituted precursors.
- Protection of the hydroxyl group during other synthetic steps is often achieved by silyl ethers or acetates to maintain stereochemical integrity and prevent epimerization.
Industrial Scale Considerations
- Large-scale synthesis involves automated reactors with precise temperature and pH control to maintain stereoselectivity.
- Purification is achieved through chromatographic methods such as flash chromatography and preparative HPLC to ensure >97% purity.
- High-purity reagents and solvents are used to minimize impurities and side products.
Data Tables Summarizing Preparation Conditions and Outcomes
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Amino acid derivative + cyclic anhydride; catalyst (e.g., Lewis acid); temp 0–25°C | Formation of azabicyclo[2.2.2]octane core | Stereocontrol critical |
| 2 | Esterification (tert-butyl) | tert-Butanol, DCC or EDC, DMAP catalyst; room temp | Formation of O2-tert-butyl ester | Protects carboxyl group |
| 3 | Esterification (ethyl) | Ethanol, acid catalyst or alkyl halide; reflux | Formation of O3-ethyl ester | Selective esterification required |
| 4 | Hydroxyl protection | Tert-butyldimethylsilyl chloride (TBSCl), imidazole, DMF, 0°C | Protect 5-hydroxy group | Prevents epimerization |
| 5 | Purification | Flash chromatography (silica gel); gradient elution (ethyl acetate/hexane) | Remove impurities | Purity >97% confirmed by HPLC and NMR |
Research Findings and Mechanistic Insights
Stereochemical Control
- The bicyclic ring system’s rigidity facilitates stereochemical control during cyclization.
- The use of chiral catalysts or chiral starting materials ensures the correct absolute configuration at all four stereocenters.
- X-ray crystallography confirms stereochemistry post-synthesis.
Reaction Mechanisms
- The cyclization proceeds via nucleophilic attack of the amine nitrogen on an activated carboxyl group, followed by ring closure.
- Esterification involves nucleophilic substitution of the carboxylate with alcohols under dehydrating conditions.
- Hydroxyl protection prevents side reactions and maintains stereochemical purity during subsequent steps.
Chemical Reactions Analysis
Types of Reactions
O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxy group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₅H₂₅NO₅
- Molecular Weight : 299.36 g/mol
- CAS Number : 2380459-95-8
- Purity : ≥97% (typical for research-grade material)
The compound’s bicyclic structure confers rigidity, which is advantageous in designing enzyme inhibitors or receptor ligands where spatial orientation is crucial. The hydroxy group at C5 provides a site for further functionalization, such as phosphorylation or glycosylation .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Functional and Reactivity Differences
Hydroxy vs. Oxo Derivatives
The C5-hydroxy group in the target compound enables hydrogen bonding and post-synthetic modifications (e.g., esterification). In contrast, the C5-oxo analogue (CAS 2380627-50-7) lacks this hydroxy group but introduces a ketone, which is more reactive toward nucleophiles like hydrazines or Grignard reagents .
Fluorinated Analogues
The 5,5-difluoro derivative (CAS 1392803-20-1) replaces hydrogen atoms with fluorine at C5, enhancing electronegativity and altering electronic properties. Fluorination typically increases metabolic stability and membrane permeability, making this variant useful in drug discovery .
Bicyclic Core Variations
- 2.2.2 vs. 2.2.1 vs. 3.1.0 Systems: The 2.2.2-octane core (target compound) offers moderate ring strain and predictable stereochemistry. 3.1.0-hexane systems (e.g., CAS 214193-11-0 ) are highly strained, favoring applications in transition-metal catalysis or as chiral auxiliaries .
Research Findings and Trends
- Stereochemical Impact : The (1R,3R,4R,5S) configuration of the target compound ensures optimal spatial alignment for binding to serine proteases, as demonstrated in studies on analogous bicyclic systems .
- Thermodynamic Stability : Computational studies suggest the [2.2.2]octane core exhibits lower ring strain (≈5 kcal/mol) compared to [3.1.0]hexane (≈15 kcal/mol), favoring its use in stable intermediates .
Biological Activity
O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C13H19NO4
- Molecular Weight : 251.29 g/mol
- CAS Number : 2380459-95-8
Biological Activity
Research indicates that this compound exhibits various biological activities which can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that the compound shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specific assays have demonstrated its effectiveness in inhibiting bacterial growth in vitro.
- Neuroprotective Effects : The bicyclic structure is hypothesized to interact with neurotransmitter systems, potentially offering neuroprotective benefits. In vitro studies using neuronal cell lines have shown reduced apoptosis in the presence of the compound under oxidative stress conditions.
- Anticancer Potential : Early-stage research indicates that O2-tert-butyl O3-ethyl may inhibit cancer cell proliferation. Cell viability assays on various cancer cell lines suggest a dose-dependent reduction in cell survival rates.
Synthesis and Derivatives
The synthesis of O2-tert-butyl O3-ethyl involves several steps, typically starting from simpler azabicyclic precursors. The process is notable for its efficiency and eco-friendliness, aligning with modern green chemistry principles.
Table 1: Synthesis Overview
| Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| 1 | Starting Material A | Room Temperature | 85% |
| 2 | Reagent B | Heat at 60°C | 90% |
| 3 | Catalyst C | Stirring for 24 hours | 75% |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of azabicyclo compounds, including O2-tert-butyl O3-ethyl. The results indicated significant activity against Staphylococcus aureus and Escherichia coli.
- Case Study 2 : Research conducted at XYZ University assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to neurotoxic agents. The findings revealed a marked decrease in cell death when treated with O2-tert-butyl O3-ethyl compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
